2-(Pyridin-2-yldisulfanyl)ethanol

Catalog No.
S3315214
CAS No.
111625-28-6
M.F
C7H9NOS2
M. Wt
187.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Pyridin-2-yldisulfanyl)ethanol

CAS Number

111625-28-6

Product Name

2-(Pyridin-2-yldisulfanyl)ethanol

IUPAC Name

2-(pyridin-2-yldisulfanyl)ethanol

Molecular Formula

C7H9NOS2

Molecular Weight

187.3 g/mol

InChI

InChI=1S/C7H9NOS2/c9-5-6-10-11-7-3-1-2-4-8-7/h1-4,9H,5-6H2

InChI Key

PORTXTUJPQINJC-UHFFFAOYSA-N

SMILES

C1=CC=NC(=C1)SSCCO

Canonical SMILES

C1=CC=NC(=C1)SSCCO

While the compound can be found in various chemical databases like PubChem [], there is a lack of scientific literature directly exploring its potential applications in research. This suggests that the compound might be relatively new or have limited research focus compared to other well-established compounds.

Potential Research Areas:

Based on the chemical structure of 2-(Pyridin-2-yldisulfanyl)ethanol, containing both a pyridyl group and a thiol group, it is possible to speculate on potential research areas where it could hold some promise:

  • Thiol-based chemistry: The thiol group can participate in various chemical reactions, potentially enabling the compound to act as a building block in the synthesis of more complex molecules with desired properties.
  • Metal coordination: Pyridine rings are known to form stable complexes with various metal ions. This property could be utilized to design the compound as a ligand for specific metals, potentially leading to applications in catalysis or material science.
  • Biomedical research: The combination of a thiol group and a heterocyclic ring (pyridine) is present in several biologically active molecules. However, further research is needed to explore if 2-(Pyridin-2-yldisulfanyl)ethanol possesses any specific biological activity or potential for drug development.

2-(Pyridin-2-yldisulfanyl)ethanol is a chemical compound with the molecular formula C₇H₉NOS₂ and a molecular weight of 187.28 g/mol. It is characterized by the presence of a pyridine ring and a disulfanyl group, which contributes to its unique chemical properties. The compound is classified under signal word "Danger" due to its potential hazards, and it belongs to Class 8 materials, indicating corrosive properties .

, primarily involving nucleophilic substitution and oxidation processes. For example, it can react with electrophiles such as halides or acyl chlorides to form thioethers or esters. Additionally, the disulfide bond can undergo reduction to yield thiols under appropriate conditions. These reactions are significant for synthesizing derivatives that may exhibit enhanced biological or chemical activities .

The synthesis of 2-(Pyridin-2-yldisulfanyl)ethanol can be achieved through several methods:

  • Disulfide Formation: This method involves the reaction of pyridine-2-thiol with an appropriate alkylating agent in the presence of a base.
  • Reduction of Disulfides: Starting from a disulfide precursor, reduction can be performed using reducing agents such as sodium borohydride or dithiothreitol to yield the desired alcohol.
  • Direct Alkylation: The compound can also be synthesized via direct alkylation of pyridine-2-thiol with ethylene oxide or other alkyl halides under basic conditions .

2-(Pyridin-2-yldisulfanyl)ethanol has potential applications in various fields:

  • Pharmaceuticals: It may serve as a building block for drug development due to its unique chemical structure.
  • Material Science: The compound can be utilized in creating functionalized polymers or coatings that require specific chemical properties.
  • Biochemistry: It may act as a reagent in biochemical assays or as a protecting group for carboxylic acids during synthetic procedures .

Interaction studies involving 2-(Pyridin-2-yldisulfanyl)ethanol focus on its reactivity with other chemical entities. These studies are crucial for understanding how this compound can be used in synthetic pathways or how it might interact with biological systems. For instance, its ability to form disulfide bonds may play a role in stabilizing protein structures or modifying enzyme activities in biochemical contexts .

Several compounds share structural similarities with 2-(Pyridin-2-yldisulfanyl)ethanol, including:

Compound NameStructure FeaturesUnique Characteristics
2-Pyridinecarboxylic acidContains a carboxylic acid groupUsed as a precursor for various derivatives
Thioether derivativesContains sulfur linked to carbonOften exhibits different reactivity profiles
Dithiol compoundsTwo thiol groupsKnown for strong reducing properties

The uniqueness of 2-(Pyridin-2-yldisulfanyl)ethanol lies in its combination of pyridine and disulfide functionalities, which may provide distinctive reactivity and biological interactions compared to other similar compounds .

XLogP3

1

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory.;
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Dates

Modify: 2023-08-19

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